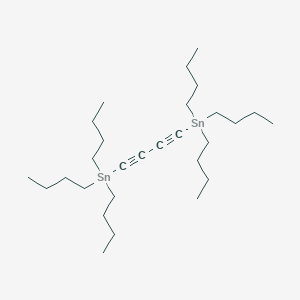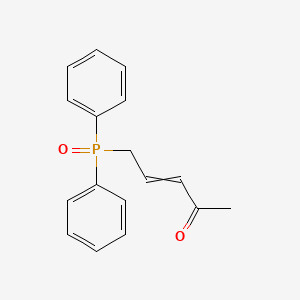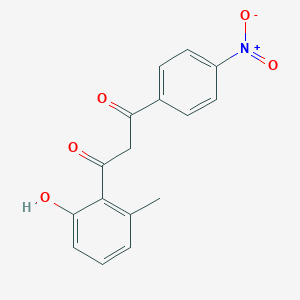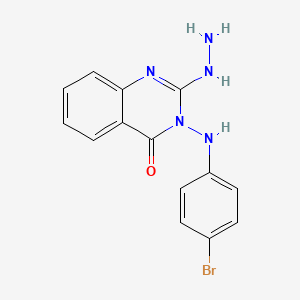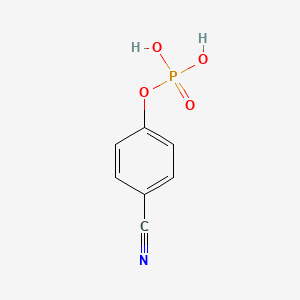![molecular formula C24H16N2O7S B14340308 1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) CAS No. 105113-03-9](/img/structure/B14340308.png)
1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) is a chemical compound characterized by its complex structure, which includes sulfinyl, phenylene, and nitrobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with sulfur dichloride to form 4-nitrophenyl sulfinyl chloride. This intermediate is then reacted with 4-hydroxybenzene to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene).
Reduction: 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-aminobenzene).
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) involves its interaction with molecular targets through its functional groups. The sulfinyl group can form reversible covalent bonds with nucleophiles, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene): Similar structure but with a sulfonyl group instead of a sulfinyl group.
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-aminobenzene): Similar structure but with amino groups instead of nitro groups.
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(4-nitrobenzene): Similar structure but with nitro groups in different positions.
Uniqueness
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) is unique due to the presence of both sulfinyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
105113-03-9 |
|---|---|
Molecular Formula |
C24H16N2O7S |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-nitro-3-[4-[4-(3-nitrophenoxy)phenyl]sulfinylphenoxy]benzene |
InChI |
InChI=1S/C24H16N2O7S/c27-25(28)17-3-1-5-21(15-17)32-19-7-11-23(12-8-19)34(31)24-13-9-20(10-14-24)33-22-6-2-4-18(16-22)26(29)30/h1-16H |
InChI Key |
IQCZRFGFUQYNAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)

![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
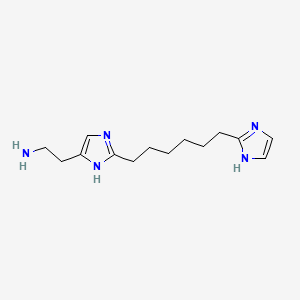
![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)
